
1,2,3,4,6,9-Hexabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,6,9-Hexabromo-dibenzofuran is a brominated derivative of dibenzofuran, characterized by the presence of six bromine atoms attached to the dibenzofuran core. This compound has the molecular formula C₁₂H₂Br₆O and a molecular weight of 641.568 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,9-Hexabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually conducted at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure efficient bromination.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,6,9-Hexabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated dibenzofurans.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce less brominated dibenzofurans.
Applications De Recherche Scientifique
1,2,3,4,6,9-Hexabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Chemistry: The compound is used in the development of flame retardants and other materials with specific properties.
Biological Research: Researchers investigate its effects on biological systems, including its potential toxicity and interactions with cellular components.
Industrial Applications: It is used in the synthesis of other brominated compounds and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,3,4,6,9-Hexabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism . The binding of this compound to AhR can lead to the activation of various metabolic pathways, resulting in the production of metabolites that may have toxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,6,7-Hexabromo-dibenzofuran: Another brominated dibenzofuran with similar properties but different bromination pattern.
1,2,3,4,6,7-Hexabromo-8,9-dichlorodibenzofuran: A compound with both bromine and chlorine atoms attached to the dibenzofuran core.
Uniqueness
1,2,3,4,6,9-Hexabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and interactions with biological systems. This compound’s distinct properties make it valuable for specific applications in environmental science, materials chemistry, and biological research.
Propriétés
Numéro CAS |
617708-19-7 |
|---|---|
Formule moléculaire |
C12H2Br6O |
Poids moléculaire |
641.6 g/mol |
Nom IUPAC |
1,2,3,4,6,9-hexabromodibenzofuran |
InChI |
InChI=1S/C12H2Br6O/c13-3-1-2-4(14)11-5(3)6-7(15)8(16)9(17)10(18)12(6)19-11/h1-2H |
Clé InChI |
YMYKEKSYAOWRQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Br)C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



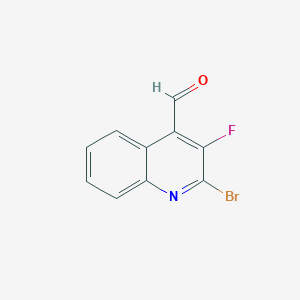
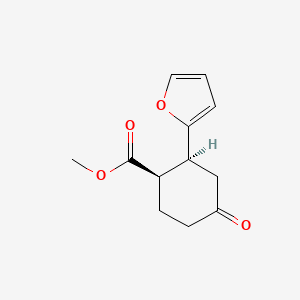
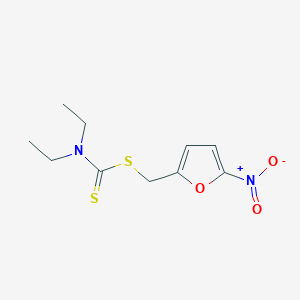
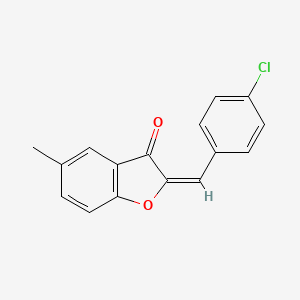
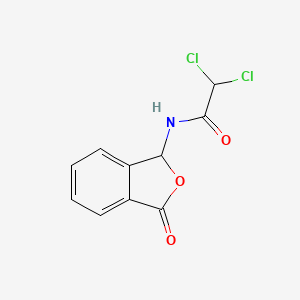
![3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15211446.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)
![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)





